(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine (5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
Brand Name: Vulcanchem
CAS No.: 349623-66-1
VCID: VC8108216
InChI: InChI=1S/C13H16N2O3S/c1-8-5-9(2)13(10(3)6-8)19(16,17)15-12-7-11(4)18-14-12/h5-7H,1-4H3,(H,14,15)
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34 g/mol

(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine

CAS No.: 349623-66-1

Cat. No.: VC8108216

Molecular Formula: C13H16N2O3S

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine - 349623-66-1

Specification

CAS No. 349623-66-1
Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
IUPAC Name 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C13H16N2O3S/c1-8-5-9(2)13(10(3)6-8)19(16,17)15-12-7-11(4)18-14-12/h5-7H,1-4H3,(H,14,15)
Standard InChI Key CEWJFUKOFXOALB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₃H₁₆N₂O₃S, with a molar mass of 280.34 g/mol . Its structure combines a sulfonamide group (–SO₂–NH–) bridging a 2,4,6-trimethylphenyl (mesityl) ring and a 5-methylisoxazole heterocycle. Key physicochemical properties include:

Table 1: Physicochemical Properties of (5-Methylisoxazol-3-yl)((2,4,6-Trimethylphenyl)sulfonyl)amine

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₃S
Molar Mass280.34 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.5–3.0 (hydrophobic)

The mesityl group enhances steric bulk, influencing solubility and reactivity, while the isoxazole ring contributes to hydrogen-bonding potential and metabolic stability .

Synthesis and Reaction Pathways

Catalyst-Free Synthesis from Sulfonyl Azides

A green synthesis route involves the reaction of 2,4,6-trimethylbenzenesulfonyl azide with 5-methylisoxazol-3-amine under reflux conditions without transition-metal catalysts . This method proceeds via in situ aerobic oxidation of amines, yielding the target compound in 70% efficiency .

Table 2: Optimized Reaction Conditions for Sulfonamide Formation

ParameterValueSource
Solvent1,4-Dioxane
TemperatureReflux (~100°C)
Reaction Time24 hours
Yield70%

Three-Component Reactions

An alternative one-pot method employs sulfonyl chlorides, sodium azide, and tertiary amines (e.g., triethylamine) to generate sulfonyl azides in situ, followed by nucleophilic substitution with 5-methylisoxazol-3-amine . This approach achieves yields up to 78% .

CompoundTarget OrganismMIC (µg/mL)Source
SulfamethoxazoleM. tuberculosis3.13
This CompoundM. tuberculosisPending

Enzyme Inhibition

Molecular docking studies indicate that sulfonamides with isoxazole moieties may target dihydropteroate synthase (DHPS) and matrix metalloproteinases (MMPs), suggesting applications in oncology and immunology .

Applications in Organic Chemistry

Building Block for Heterocyclic Synthesis

The compound serves as a precursor for isoxazolo[5,4-b]pyridines and tetrahydropyrans via Baylis-Hillman-type annulation reactions . For example, DABCO-promoted intramolecular Michael additions yield sulfonyl tetrahydropyrans with 84–90% yields .

Material Science

Immobilization of sulfonamide-metal complexes (e.g., ruthenium) on molecular sieves enables catalytic applications in olefin metathesis .

Stability and Degradation

Under microbial fuel cell conditions, sulfonamides degrade into 3-amino-5-methylisoxazole, which undergoes further mineralization via photo-Fenton oxidation .

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